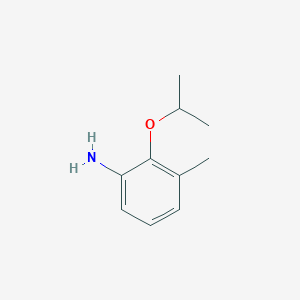

3-Methyl-2-(propan-2-yloxy)aniline

Descripción

3-Methyl-2-(propan-2-yloxy)aniline is an aniline derivative with a methyl group at position 3 and an isopropyloxy (propan-2-yloxy) group at position 2. Its molecular formula is C₁₀H₁₅NO, and its molecular weight is 165.23 g/mol (calculated). The compound’s structure features an electron-donating isopropyloxy group (ortho to the amino group) and a methyl group (meta to the amino group), which influence its electronic and steric properties.

Propiedades

IUPAC Name |

3-methyl-2-propan-2-yloxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-7(2)12-10-8(3)5-4-6-9(10)11/h4-7H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMXDRZCLALMFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(propan-2-yloxy)aniline can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-nitroaniline with isopropyl alcohol in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions, and the nitro group is reduced to an amine group, resulting in the formation of 3-Methyl-2-(propan-2-yloxy)aniline .

Industrial Production Methods

In an industrial setting, the production of 3-Methyl-2-(propan-2-yloxy)aniline may involve large-scale nitration of 3-methyl aniline followed by catalytic hydrogenation to reduce the nitro group to an amine. The isopropoxy group can then be introduced through an etherification reaction using isopropyl alcohol and an acid catalyst .

Análisis De Reacciones Químicas

Types of Reactions

3-Methyl-2-(propan-2-yloxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can further modify the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Modified amine derivatives.

Substitution: Halogenated aniline derivatives.

Aplicaciones Científicas De Investigación

3-Methyl-2-(propan-2-yloxy)aniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 3-Methyl-2-(propan-2-yloxy)aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, influencing various biochemical pathways .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their distinguishing features are summarized below:

Physicochemical Properties

- Solubility : The isopropyloxy group in the target compound enhances hydrophobicity, reducing water solubility compared to analogs with polar groups (e.g., 4-Methoxy-3-(propan-2-yloxy)aniline ).

- Reactivity: The amino group’s reactivity is influenced by the electron-donating effects of the isopropyloxy and methyl groups. Substituents at ortho and meta positions may sterically hinder electrophilic substitution reactions.

Actividad Biológica

3-Methyl-2-(propan-2-yloxy)aniline is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview of this compound's relevance in medicinal chemistry and pharmacology.

Chemical Structure and Properties

3-Methyl-2-(propan-2-yloxy)aniline has the following chemical structure:

- Molecular Formula : CHN

- CAS Number : 14274194

The compound features a methyl group and a propan-2-yloxy substituent attached to an aniline structure, which consists of a phenyl ring bonded to an amino group. This specific substitution pattern influences both its chemical behavior and biological activity, making it an interesting subject for study in organic chemistry and pharmacology .

The biological activity of 3-Methyl-2-(propan-2-yloxy)aniline is believed to be mediated through several mechanisms:

- Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins, influencing their function.

- Lipophilicity : The propan-2-yloxy group enhances the compound’s lipophilicity, facilitating interaction with lipid membranes, which may affect cellular uptake and distribution.

Anti-inflammatory Effects

3-Methyl-2-(propan-2-yloxy)aniline may also possess anti-inflammatory properties. In related compounds, mechanisms such as the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory responses have been observed. For example, similar compounds have been shown to inhibit the expression of matrix metalloproteinases (MMPs), which play a crucial role in inflammation and tissue remodeling . This suggests that 3-Methyl-2-(propan-2-yloxy)aniline could potentially modulate inflammatory pathways.

Synthesis and Evaluation

A study investigating the synthesis of structurally related compounds highlighted the importance of substituent effects on biological activity. The synthesis typically involves multi-step reactions, emphasizing the need for careful selection of reagents to achieve desired modifications without compromising biological efficacy.

Comparative Biological Activity Table

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 3-Methyl-2-(propan-2-yloxy)aniline | Potential antimicrobial & anti-inflammatory | Hydrogen bonding with proteins; lipophilic interactions |

| Similar Anilines | Antimicrobial | Disruption of cell wall synthesis |

| Related Compounds | Anti-inflammatory | Inhibition of MMPs and cytokine expression |

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.